molecular formula C13H13N3O2S B2630872 (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034280-44-7

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2630872
CAS RN: 2034280-44-7
M. Wt: 275.33
InChI Key: RBGXXWWTSZLXFC-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTM is a small molecule that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Structural Analysis

The compound and its analogs have been subjected to structural analysis, revealing their molecular characteristics and behaviors. Notably, the isomorphous structures of analogs demonstrate adherence to the chlorine-methyl exchange rule, with extensive disorder in the molecular structure, impacting the precision of structural descriptions and the detection of isomorphism in data-mining procedures (Swamy et al., 2013).

Antimicrobial Activity

Several derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. A notable example is a series of compounds synthesized by condensation of substituted chalcones and isoniazid, exhibiting antimicrobial activity comparable to standard drugs. The presence of a methoxy group in the compounds correlates with heightened antimicrobial activity (Kumar et al., 2012).

Molecular Docking and Enzyme Inhibition

Thiophene-based derivatives of the compound have been designed and evaluated for their enzyme inhibitory activities against various enzymes, showcasing significant inhibitory activities. Molecular docking studies further elucidate the interactions at enzyme active sites, indicating the compounds' potential as enzyme inhibitors (Cetin et al., 2021).

Spectroscopic Properties and Theoretical Studies

The compound's analogs have been studied for their spectroscopic properties and theoretical behaviors. These studies provide insights into the electronic absorption, excitation, and fluorescence properties of the compounds, influenced by factors such as solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations assist in understanding the stabilization mechanisms and molecular orbital interactions (Al-Ansari, 2016).

Antibacterial and Antioxidant Activities

Derivatives of the compound have been synthesized and tested for their antibacterial and antioxidant activities. The synthesized compounds exhibit moderate antibacterial activity against various strains and moderate antioxidant activities. Theoretical studies, including DFT and molecular docking analysis, support the understanding of the compounds' interactions and activities (Lynda, 2021).

properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(10-2-6-19-9-10)16-5-1-11(8-16)18-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGXXWWTSZLXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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